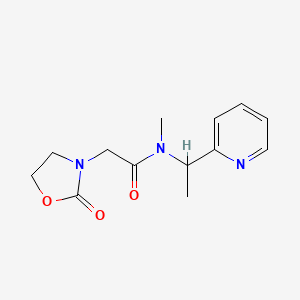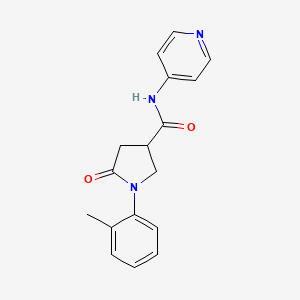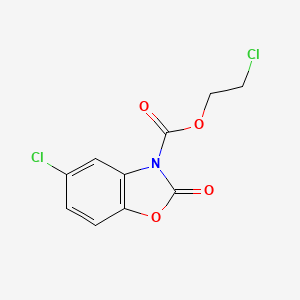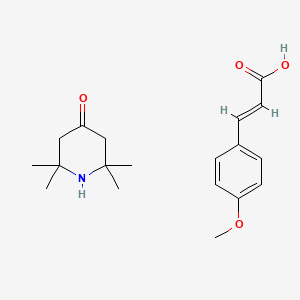
N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-2-ylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-2-ylethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MOPEA and is known for its ability to modulate protein-protein interactions. MOPEA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of MOPEA is complex and involves the modulation of protein-protein interactions. MOPEA binds to specific regions of proteins, which can either enhance or inhibit their interactions with other proteins. This can have a significant impact on cellular processes and can lead to changes in gene expression, cell signaling, and other important biological processes.
Biochemical and Physiological Effects:
MOPEA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, alter gene expression, and impact cell signaling pathways. MOPEA has also been shown to have anti-inflammatory effects, making it a promising candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
MOPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields and purity. MOPEA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, MOPEA does have some limitations. It can be difficult to work with due to its hydrophobic nature and can be toxic at high concentrations.
Future Directions
There are several future directions for research on MOPEA. One area of research is the development of new drugs and therapies based on the modulation of protein-protein interactions. MOPEA has also been shown to have potential applications in the treatment of neurodegenerative diseases, cancer, and other conditions. Further research is needed to fully understand the potential applications of MOPEA in these areas and to develop new drugs and therapies based on its properties.
Conclusion:
In conclusion, MOPEA is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate protein-protein interactions makes it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the potential applications of MOPEA in various fields and to develop new drugs and therapies based on its properties.
Synthesis Methods
The synthesis of MOPEA involves a multi-step process that begins with the reaction of 2-bromoacetamide with 2-pyridylethylamine to form an intermediate compound. This intermediate is then reacted with N-methyl-2-oxo-1,3-oxazolidine to form the final product, MOPEA. The synthesis of MOPEA has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
MOPEA has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of protein-protein interactions. MOPEA has been shown to modulate the interactions between proteins, which can have a significant impact on cellular processes. This makes MOPEA a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(11-5-3-4-6-14-11)15(2)12(17)9-16-7-8-19-13(16)18/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEMELRUAODHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)CN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[2-(3-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}acetamide](/img/structure/B5307608.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5307618.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5307619.png)

![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)

![4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5307635.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307644.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)
![1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)

![N-[amino(imino)methyl]-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5307664.png)
![1'-[(3-methoxypyridin-2-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5307672.png)
